1-chlorodec-2-ene

描述

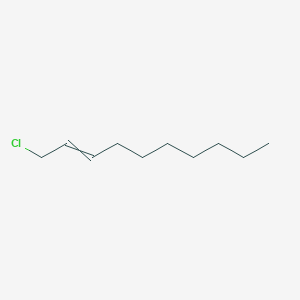

Structure

3D Structure

属性

IUPAC Name |

1-chlorodec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKFRIMTTLTFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chlorodec 2 Ene

Direct Chlorination Approaches and Regioselectivity Control

Direct chlorination of precursor alkenes is a primary method for synthesizing chloroalkanes. However, achieving the desired regioselectivity for a specific isomer like 1-chlorodec-2-ene presents a significant challenge. When an alkene such as dec-2-ene is treated with molecular chlorine (Cl₂), the reaction can proceed via two main pathways: electrophilic addition across the double bond to yield vicinal dichlorides (2,3-dichlorodecane) or radical substitution at the allylic position to yield the desired this compound. aakash.ac.in

Controlling the regioselectivity towards allylic chlorination typically involves manipulating reaction conditions. High temperatures (around 500°C) and low concentrations of the halogen favor the radical substitution mechanism over the addition reaction. aakash.ac.inlibretexts.org This is because the high energy input facilitates the homolytic cleavage of the Cl-Cl bond to initiate the radical process, while a low concentration of chlorine minimizes its availability for electrophilic attack on the double bond. libretexts.org

For more controlled and milder conditions, specific chlorinating agents are employed. N-chlorosuccinimide (NCS) is a common reagent used for selective allylic chlorination. aakash.ac.inacs.org NCS serves as a source for a low, steady concentration of chlorine radicals, which preferentially abstract an allylic hydrogen to form a resonance-stabilized allylic radical. This intermediate then reacts with a chlorine source to yield the allylic chloride. The use of NCS under mild conditions, often with a radical initiator like light or peroxide, provides a highly regioselective method for producing allylic chlorides while avoiding the formation of addition byproducts. aakash.ac.inacs.org Catalyst-free methods using NCS have been developed for the regio- and stereoselective chlorination of certain unsaturated systems at room temperature. acs.org

Radical and Catalytic Allylic Chlorination Strategies

The synthesis of this compound via allylic chlorination proceeds through a free-radical chain mechanism. aakash.ac.inyoutube.com This mechanism is characterized by three distinct stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) or a reagent like NCS, typically induced by heat or UV light, to generate chlorine radicals (Cl•). youtube.com

Propagation: A chlorine radical abstracts a hydrogen atom from an allylic position (C1) of the decene substrate. This step is favored because it forms a resonance-stabilized allylic radical, where the unpaired electron is delocalized over the C1 and C3 positions. libretexts.orgyoutube.com This radical intermediate then reacts with a molecule of Cl₂ or another chlorine source to form the this compound product and a new chlorine radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other.

The key to the regioselectivity of this reaction is the stability of the allylic radical intermediate. For a substrate like dec-2-ene, abstraction of a hydrogen from C1 is preferred over other positions due to this resonance stabilization.

Table 1: Comparison of Reagents for Allylic Chlorination

| Reagent | Conditions | Selectivity | Notes |

| Cl₂ | High Temperature (~500°C) | Moderate to Good | Favors allylic substitution over addition. aakash.ac.inlibretexts.org |

| N-chlorosuccinimide (NCS) | CCl₄, Radical Initiator (e.g., peroxide, light) | High | Provides a low, constant concentration of Br₂/Cl₂ radicals, minimizing side reactions. aakash.ac.inlibretexts.org |

| Sulfuryl Chloride (SO₂Cl₂) | Radical Initiator | Good | Another source for radical chlorination. |

| Trichloroisocyanuric Acid (TCCA) | Radical Initiator | Good | A stable, solid source of chlorine for radical reactions. |

In addition to radical methods, catalytic strategies offer another avenue for selective allylic chlorination. While less common than for other functionalizations, transition metal catalysts can be employed to control the reaction. For instance, manganese-based catalysts have been reported for the dichlorination of alkenes, proceeding through a non-chain radical mechanism. nih.gov Developing catalytic systems that can selectively activate the allylic C-H bond of a simple olefin like dec-2-ene for chlorination remains an active area of research.

Allylation-Oxidation-Isomerization Pathways

A multi-step, though less direct, synthetic route to this compound involves a sequence of allylation, oxidation, and isomerization reactions. This pathway offers strategic flexibility in constructing the carbon skeleton and introducing the functional groups with precision.

Allylation: The decene carbon chain can be constructed via an allylation reaction, which forms a new carbon-carbon bond. nih.gov For example, a Grignard reagent could react with an allylic halide in a coupling reaction. More advanced methods involve the direct functionalization of C-H bonds. nih.govrsc.org

Oxidation: Once the dec-2-ene skeleton is in place, a targeted oxidation reaction can introduce a hydroxyl group at the allylic C1 position to form dec-2-en-1-ol. Various reagents, such as selenium dioxide (SeO₂) or certain transition metal catalysts, are known to perform allylic oxidation.

Conversion to Chloride and Isomerization: The final step is the conversion of the allylic alcohol (dec-2-en-1-ol) to the target allylic chloride, this compound. This can be achieved using various chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comwikipedia.org This step must be carefully controlled, as such reactions can be prone to rearrangements (SN1' and SN2' pathways), potentially leading to the isomeric 3-chlorodec-1-ene. acs.org However, protocols have been developed for the highly regioselective synthesis of allylic chlorides from the corresponding alcohols. acs.org Furthermore, if an undesired isomer is formed, base-catalyzed isomerization methods can be used to convert it to the more stable product. acs.orgnih.gov

Hydrochlorination of Unsaturated Hydrocarbons and Isomer Distribution

An alternative to direct chlorination of an alkene is the hydrochlorination of other unsaturated hydrocarbons, such as dienes or alkynes. The starting material must be chosen carefully to ensure the final product is this compound.

A suitable precursor would be a conjugated diene like 1,3-decadiene . The addition of hydrogen chloride (HCl) to a conjugated diene can result in two primary products: the 1,2-addition product and the 1,4-addition product. masterorganicchemistry.commasterorganicchemistry.com

1,2-Addition to 1,3-decadiene would yield 2-chloro-dec-3-ene.

1,4-Addition to 1,3-decadiene would yield the desired This compound .

The distribution of these products is highly dependent on reaction conditions, particularly temperature. masterorganicchemistry.comyoutube.com At low temperatures, the reaction is under kinetic control, favoring the 1,2-addition product which typically has a lower activation energy. masterorganicchemistry.com At higher temperatures, the reaction becomes reversible and is under thermodynamic control, favoring the formation of the more stable alkene, which is often the 1,4-addition product. masterorganicchemistry.comyoutube.com

Another potential starting material is a decyne . The hydrochlorination of an alkyne like dec-2-yne can produce a vinyl chloride. researchgate.netacs.org The addition of one equivalent of HCl across the triple bond would yield a chlorodec-2-ene isomer. Similarly, hydrochlorination of dec-1-yne could potentially lead to this compound through rearrangement or specific catalytic pathways.

Controlling the regiochemistry of HCl addition is paramount. Traditional hydrohalogenation of unsymmetrical alkenes or alkynes follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. jove.com However, to synthesize this compound from precursors like 1,3-decadiene or dec-2-yne, non-standard regioselectivity is often required.

Modern catalytic methods have been developed to achieve high regioselectivity, including anti-Markovnikov additions. x-mol.net Photocatalytic systems using earth-abundant metals like iron have been shown to enable the anti-Markovnikov hydrochlorination of both alkenes and alkynes under mild conditions. x-mol.net Transition metal catalysts, such as those based on palladium(II) or gold(I), are also highly effective. researchgate.netacs.org By using specific ligands or directing groups, these catalysts can steer the addition of HCl to the desired position with excellent regioselectivity, overcoming the inherent electronic preferences of the substrate. acs.org For example, palladium(II)-catalyzed anti-hydrochlorination of unactivated alkynes has been achieved using removable bidentate directing groups to control the regioselectivity of the chloropalladation step. researchgate.netacs.org

The stereochemistry of the double bond in this compound (whether it is the Z or E isomer) is determined by the reaction mechanism and the geometry of the starting materials. masterorganicchemistry.com

In the hydrochlorination of alkynes, the stereochemical outcome depends on whether the addition of H and Cl across the triple bond is syn (on the same side) or anti (on opposite sides).

Anti-addition to dec-2-yne would produce the (Z)-1-chlorodec-2-ene isomer.

Syn-addition to dec-2-yne would produce the (E)-1-chlorodec-2-ene isomer.

Many catalytic systems are designed to favor one mode of addition over the other. For instance, gold(I)-catalyzed and palladium(II)-catalyzed hydrochlorinations of unactivated alkynes often proceed with high anti-selectivity, yielding predominantly Z-alkenyl chlorides. researchgate.netacs.org The choice of catalyst, solvent, and other reaction parameters can be tuned to influence the Z/E isomer ratio. soton.ac.uk Computational studies and mechanistic investigations help in rationalizing the observed stereoselectivity, often invoking cyclic transition states or specific catalyst-substrate interactions that favor the formation of one isomer. bohrium.com

Table 2: Catalytic Systems for Selective Hydrochlorination

| Catalyst System | Substrate Type | Selectivity Outcome | Reference |

| Iron Photocatalysis | Alkenes/Alkynes | High anti-Markovnikov regioselectivity | x-mol.net |

| Gold(I) Catalysis | Unactivated Alkynes | High regioselectivity, anti-addition (Z-isomer) | researchgate.net |

| Palladium(II) Acetate | Unactivated Alkynes (with directing group) | High regioselectivity, anti-addition (Z-isomer) | acs.org |

| Metal-Free (Combined Acid System) | Unactivated Alkenes | Good regioselectivity (Markovnikov) | nih.gov |

Regiochemical Control in Hydrochlorination Reactions

Enzymatic and Biocatalytic Synthesis Routes for this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com The use of enzymes can lead to products with specific regio- and stereochemical configurations under mild reaction conditions. mdpi.com For the synthesis of haloalkanes like this compound, halogenating enzymes are of particular interest. mdpi.com

Two major classes of halogenating enzymes are:

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize a halide ion (like Cl⁻) to an electrophilic halogen species, which then reacts with the substrate. mdpi.com

Flavin-dependent Halogenases: These enzymes use flavin adenine (B156593) dinucleotide (FAD), O₂, and a halide ion to selectively halogenate specific positions on a substrate, often with very high regioselectivity.

While a specific enzyme for the direct synthesis of this compound is not prominently documented, the potential of biocatalysis is significant. Research has demonstrated the ability of engineered enzymes to perform challenging chemical transformations with high precision. For example, enzyme engineering has been used to create catalysts for the N-alkylation of pyrazoles using simple haloalkanes as starting materials, achieving unprecedented regioselectivity (>99%). nih.govresearchgate.net This highlights the feasibility of designing or discovering an enzyme that could selectively chlorinate the allylic position of dec-2-ene.

The primary advantages of an enzymatic route would be:

High Selectivity: Enzymes can distinguish between different positions on a molecule (regioselectivity) and produce a single stereoisomer (stereoselectivity). mdpi.com

Mild Conditions: Biocatalytic reactions are typically run in aqueous solutions at or near room temperature and neutral pH. mdpi.com

Environmental Benefits: Enzymatic processes avoid the use of hazardous reagents and toxic solvents, reducing environmental impact. mdpi.com

Future work in this area could involve screening for novel halogenases from natural sources or using protein engineering and computational design to create a bespoke enzyme for the efficient and selective synthesis of this compound.

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of this compound isomers involves methods that selectively produce either the (Z)- or (E)-isomer, or in the case of chiral analogs, a specific enantiomer.

The geometry of the double bond in allylic chlorides like this compound can be controlled through various synthetic strategies. While direct stereoselective synthesis of this compound is not extensively documented, methodologies applied to similar allylic halides and other haloalkenes provide a strong basis for achieving this control.

One established method for preparing pure isomers of allylic chlorides is through the chloride displacement of the corresponding allylic alcohols. chemicalbook.com For instance, the use of triphenylphosphine (B44618) in various solvents can facilitate this transformation. The stereochemical outcome of such reactions can often be influenced by the starting alcohol's stereochemistry and the reaction conditions.

Another powerful strategy involves the stereodivergent arylation of allylic C(sp³)–H bonds, which has been demonstrated for silyl (B83357) enol ethers using nickel and photoredox catalysis. nih.gov In these systems, the choice of ligand can direct the formation of either the (E) or (Z) isomer. For example, by selecting a ligand with specific steric and electronic properties, it is possible to favor one isomer over the other. nih.gov This approach showcases the potential for achieving high stereoselectivity by fine-tuning the catalytic system. nih.gov Although not demonstrated specifically for this compound, this methodology could theoretically be adapted for its synthesis.

Furthermore, manganese-promoted reactions have been used for the stereoselective synthesis of (Z)-α-halo-α,β-unsaturated esters and amides. rsc.orgresearchgate.net A notable example is the synthesis of isopropyl (Z)-2-chlorodec-2-enoate, a structurally related compound. rsc.org This suggests that metal-mediated processes can be highly effective in controlling the Z-selectivity in longer-chain chloroalkenes.

Isomerization of a pre-existing mixture of allylic halides is another viable approach. The use of a base catalyst, such as triazabicyclodecene (TBD), can promote a chemicalbook.comsolubilityofthings.com-proton shift in allylic halides to yield vinyl halides with excellent Z:E ratios. acs.orgacs.org This method has been successfully applied to a range of substituted allylic chlorides. acs.orgacs.org

The following table summarizes different approaches that can be adapted for the stereoselective synthesis of this compound isomers, based on methodologies for related compounds.

| Method | Reagents/Catalyst | Potential Outcome for this compound | Ref |

| Chloride Displacement | Ph₃P, Chlorinating Agent | Formation of (E) or (Z) isomer from corresponding allylic alcohol | chemicalbook.com |

| Allylic C-H Arylation | Nickel/Photoredox Catalyst, Ligand Control | Stereodivergent synthesis of (E) or (Z) isomers | nih.gov |

| Manganese-Promoted Reaction | Mn, Trihaloesters | Stereoselective formation of (Z)-isomer derivatives | rsc.orgresearchgate.net |

| Base-Catalyzed Isomerization | Triazabicyclodecene (TBD) | Isomerization to a specific vinyl halide isomer with high Z:E ratio | acs.orgacs.org |

For chiral analogs of this compound, where the carbon atom bearing the chlorine is a stereocenter, enantioselective synthesis is required. Such methods often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms.

A notable strategy involves the rhodium-catalyzed asymmetric aminative ring-opening of 1,4-epoxy-1,4-dihydronaphthalenylferrocenes, which has been used to synthesize chiral ferrocenyl aminoalcohols with high enantiomeric ratios (up to 99:1 e.r.). nih.gov This highlights the power of transition-metal catalysis with chiral ligands in creating stereocenters with high fidelity. While this specific example leads to an amino alcohol, the principle of asymmetric ring-opening could be adapted for the synthesis of chiral chloro-alcohols as precursors to chiral this compound analogs.

Another approach is the use of chiral auxiliaries. For instance, a bicyclic lactam has been used as a chiral auxiliary to control SNAr reactions, leading to products with quaternary stereogenic centers in high diastereomeric excess. researchgate.net This strategy could potentially be applied to establish a stereocenter in a precursor molecule that is then converted to a chiral this compound analog.

Furthermore, a regioselective protocol for the synthesis of substituted allylic chlorides from chiral allylic alcohols has been established, demonstrating an outstanding level of chirality transfer (≤98%). acs.orgacs.org This method, which involves a stereospecific chlorination, offers a direct route to enantiomerically enriched allylic chlorides.

The table below outlines some enantioselective strategies that could be applied to synthesize chiral analogs of this compound.

| Approach | Key Feature | Potential Application | Ref |

| Asymmetric Ring-Opening | Rhodium catalyst with chiral phosphine-olefin ligand | Synthesis of chiral precursors with high enantioselectivity | nih.gov |

| Chiral Auxiliary | Bicyclic lactam controlling stereochemistry | Creation of stereocenters in precursors | researchgate.net |

| Chirality Transfer | Stereospecific chlorination of enantiopure allylic alcohols | Direct synthesis of chiral allylic chlorides | acs.orgacs.org |

Control of (Z)- and (E)-Stereoisomer Formation

Novel Synthetic Catalyst Systems for this compound Derivatives

The development of novel catalyst systems is paramount for advancing the synthesis of complex molecules like this compound derivatives. Modern catalysts offer improved selectivity, efficiency, and broader substrate scope.

Palladium-catalyzed reactions are at the forefront of forming C-C and C-X bonds. Mechanistic studies on palladium-catalyzed allylic fluorination have provided insights into the behavior of allylpalladium intermediates. acs.org In this context, (E)-1-chlorodec-2-ene was used as a substrate to study reaction mechanisms, indicating the relevance of palladium catalysis for transformations of this compound. acs.org Novel Ni/Cr-mediated coupling reactions have also been developed for the synthesis of complex natural products. google.com These systems often employ chiral ligands to induce asymmetry and can be highly selective for specific types of halides. google.com

Cobalt-based metalloradical systems have emerged as powerful tools for the chemoselective amination of allylic C-H bonds with concurrent control of regioselectivity, (E)/(Z)-selectivity, and enantioselectivity. nih.gov This approach can utilize a mixture of alkene isomers as starting material to produce a single, highly enantioenriched product, which could be a transformative strategy for synthesizing chiral derivatives of this compound. nih.gov

The following table presents some novel catalyst systems with potential applications in the synthesis of this compound derivatives.

| Catalyst System | Reaction Type | Key Advantages | Ref |

| Palladium Complexes | Allylic Substitution/Coupling | Well-understood reactivity, potential for various transformations | acs.org |

| Ni/Cr-mediated Catalysts | Carbonyl Addition/Coupling | High selectivity, application in complex synthesis | google.com |

| Cobalt-based Metalloradical Catalysts | Allylic C-H Functionalization | High stereoselectivity, convergent synthesis from isomer mixtures | nih.gov |

Mechanistic Investigations of 1 Chlorodec 2 Ene Reactivity

Nucleophilic Substitution Reactions Involving the Allylic Chloride Moiety

The chlorine atom in 1-chlorodec-2-ene is situated on a carbon atom adjacent to a carbon-carbon double bond, a position known as an allylic position. This structural arrangement significantly influences the compound's reactivity in nucleophilic substitution reactions, allowing for both S_N1 and S_N2 pathways, as well as the potential for allylic rearrangements. glasp.costackexchange.com

S_N1 Mechanisms and Allylic Carbocation Intermediates

Under conditions that favor a unimolecular nucleophilic substitution (S_N1) mechanism, such as in the presence of a weak nucleophile and a polar protic solvent, this compound can ionize to form an allylic carbocation. stackexchange.combyjus.com The departure of the chloride leaving group results in a carbocation that is stabilized by resonance. The positive charge is delocalized over two carbon atoms, C1 and C3.

This resonance stabilization lowers the activation energy for carbocation formation, making the S_N1 pathway more accessible for allylic halides compared to their saturated counterparts. quora.com The subsequent attack by a nucleophile can occur at either of the two electron-deficient carbons, potentially leading to a mixture of products. spcmc.ac.inlscollege.ac.in For instance, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and 3-buten-2-ol. lscollege.ac.in

| Feature | Description |

| Reaction Type | S_N1 (Unimolecular Nucleophilic Substitution) |

| Key Intermediate | Resonance-stabilized allylic carbocation |

| Rate Determining Step | Formation of the carbocation |

| Product Outcome | Potential for a mixture of regioisomers |

S_N2 Mechanisms and Stereochemical Inversion

Alternatively, this compound can undergo bimolecular nucleophilic substitution (S_N2) reactions. This pathway is favored by strong nucleophiles and polar aprotic solvents. stackexchange.combyjus.com In an S_N2 reaction, the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step, leading to an inversion of stereochemistry at the reaction center. libretexts.org

The presence of the adjacent double bond can influence the rate of the S_N2 reaction. The pi orbitals of the double bond can overlap with the p-orbitals of the transition state, providing stabilization and often accelerating the reaction compared to a primary alkyl halide. quora.com

| Feature | Description |

| Reaction Type | S_N2 (Bimolecular Nucleophilic Substitution) |

| Mechanism | Concerted, one-step process |

| Transition State | Trigonal bipyramidal |

| Stereochemistry | Inversion of configuration at the electrophilic carbon |

| Nucleophile | Typically a strong nucleophile |

Allylic Rearrangements in Nucleophilic Substitution Pathways

A significant feature of nucleophilic substitution reactions involving allylic systems is the potential for allylic rearrangement, also known as an allylic shift. spcmc.ac.inlscollege.ac.in This occurs when the incoming nucleophile attacks the carbon atom at the end of the double bond (the γ-carbon) rather than the carbon directly bonded to the leaving group (the α-carbon). This results in a product where the double bond has shifted its position.

This phenomenon can occur through both S_N1 and S_N2 type mechanisms, referred to as S_N1' and S_N2' respectively. lscollege.ac.inchemeurope.com In the S_N1' pathway, the resonance-stabilized carbocation intermediate is attacked at the γ-carbon. In the S_N2' pathway, the nucleophile attacks the γ-carbon in a concerted fashion, displacing the leaving group from the α-carbon. The regioselectivity of the attack, and thus the product distribution, can be influenced by factors such as steric hindrance around the α and γ carbons. spcmc.ac.in For example, in the substitution of 1-chloro-3-methyl-2-butene, the product resulting from attack at the more substituted end is major. chemeurope.comwikipedia.org

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The electron-rich carbon-carbon double bond in this compound is susceptible to attack by electrophiles, leading to electrophilic addition reactions. leah4sci.commasterorganicchemistry.com These reactions proceed by breaking the pi (π) bond and forming two new sigma (σ) bonds.

Halogenation Mechanisms

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to an alkene proceeds through a mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.comchemistrysteps.com The initial step is the electrophilic attack of the halogen on the double bond, forming a bridged halonium ion. leah4sci.com This intermediate is then attacked by the halide ion from the side opposite to the bridge, resulting in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comlumenlearning.com This stereoselectivity is a key feature of this reaction. masterorganicchemistry.com The reaction is generally not regioselective unless the alkene is unsymmetrical and another nucleophile is present. lumenlearning.com

| Step | Description |

| 1 | The alkene's π bond attacks the electrophilic halogen, leading to the formation of a cyclic halonium ion intermediate. chadsprep.com |

| 2 | A halide ion acts as a nucleophile, attacking one of the carbons of the halonium ion from the back side. libretexts.org |

| 3 | The ring opens, resulting in a vicinal dihalide with anti stereochemistry. masterorganicchemistry.com |

Hydrohalogenation Mechanisms

The addition of hydrogen halides (HX), such as HBr or HCl, to this compound is an electrophilic addition reaction that typically follows Markovnikov's rule. leah4sci.comlibretexts.org The reaction is initiated by the protonation of the double bond by the hydrogen halide, which is the electrophile. chemistrysteps.comlumenlearning.com This leads to the formation of a carbocation intermediate. leah4sci.commasterorganicchemistry.com

According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, resulting in the formation of the more stable carbocation. libretexts.orgpressbooks.pub The halide ion then acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. leah4sci.comlibretexts.org The reaction proceeds through a two-step mechanism. pressbooks.pub

| Step | Description |

| 1 | The alkene's π bond attacks the electrophilic proton of the hydrogen halide, forming a carbocation intermediate and a halide anion. libretexts.org |

| 2 | The halide anion acts as a nucleophile and attacks the electrophilic carbocation. libretexts.org |

| 3 | A new carbon-halogen bond is formed, yielding the alkyl halide product. |

Oxidation Pathways (e.g., Epoxidation)

The double bond in this compound is susceptible to oxidation, leading to the formation of epoxides and other oxygenated derivatives. The epoxidation of this compound is a key transformation that introduces a three-membered epoxide ring into the molecule. This reaction is typically carried out using oxidizing agents such as peracids. The resulting epoxide is a valuable intermediate for further synthetic modifications.

Epoxides, in general, are highly reactive compounds due to the strain in their three-membered ring. noaa.gov They can undergo ring-opening reactions with a variety of nucleophiles, including acids, bases, and water, often catalyzed. noaa.gov These reactions can be violent if not properly controlled, especially with heating or in the presence of catalysts. noaa.gov

Radical Reactions of this compound

This compound can participate in various radical reactions, which are characterized by the involvement of species with unpaired electrons. lumenlearning.comlibretexts.org These reactions often proceed via a chain mechanism. lumenlearning.comlibretexts.org

The presence of a double bond in this compound makes the adjacent C-H bonds at the allylic position susceptible to abstraction by a radical. This leads to the formation of a resonance-stabilized allylic radical. libretexts.org The stability of this radical intermediate is a key factor that favors substitution at the allylic position over other potential reactions, such as addition to the double bond, especially under conditions of low halogen concentration. libretexts.org This allylic radical can then react with a halogen molecule to form an allyl halide, regenerating the halogen radical and propagating the chain reaction.

Radical reactions involving this compound typically proceed through a three-stage chain mechanism: initiation, propagation, and termination. lumenlearning.comlibretexts.orglibretexts.org

Initiation: This step involves the formation of initial radical species, often through the homolytic cleavage of a molecule like chlorine (Cl₂) or a radical initiator, which can be induced by heat or UV light. lumenlearning.comlibretexts.org

Propagation: Once a radical is formed, it can react with a stable molecule to generate a new radical. libretexts.org In the case of this compound, a chlorine radical can abstract an allylic hydrogen, forming an allylic radical. This radical then reacts with a chlorine molecule to yield the chlorinated product and another chlorine radical, which continues the chain. lumenlearning.com

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. lumenlearning.comlibretexts.org This can involve the combination of two chlorine radicals, a chlorine radical and an organic radical, or two organic radicals. lumenlearning.comlibretexts.org

A study on the photochemical degradation of 1-chlorodecane, a related compound, showed that hydroxyl radicals (.OH) were the main reactive species, initiating degradation primarily through H-abstraction to form dehydrogenation radicals. gdut.edu.cn

Allylic Radical Formation and Reactivity

Cross-Coupling Reactions Utilizing this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium and nickel. wikipedia.org this compound can serve as an electrophilic partner in these reactions.

Palladium catalysts are widely used in cross-coupling reactions due to their high functional group tolerance and stability. wikipedia.orgthieme-connect.de

Heck Reaction: While specific examples with this compound are not detailed in the provided search results, the Heck reaction generally involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organic halide. thieme-connect.de These reactions are valued for their mild conditions and the low toxicity of the boron reagents.

Mechanistic studies on palladium-catalyzed allylic fluorination of (E)-1-chlorodec-2-ene have shown that an allylpalladium fluoride (B91410) is a key intermediate. acs.orgprinceton.edu This intermediate is involved in a homobimetallic mechanism where a neutral allylpalladium fluoride acts as a nucleophile, and a cationic allylpalladium complex serves as the electrophile. acs.orgprinceton.edu

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | General Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Heck | Unsaturated Halide + Alkene | Pd Catalyst + Base | Forms a new C-C bond at the less substituted end of the alkene. |

| Suzuki | Organoboron Compound + Organic Halide | Pd Catalyst + Base | Tolerates a wide range of functional groups; uses non-toxic boron reagents. thieme-connect.de |

| Negishi | Organozinc Compound + Organic Halide | Pd or Ni Catalyst | Versatile for forming C-C bonds, including with allylic halides. sioc-journal.cn |

| Sonogashira | Terminal Alkyne + Organic Halide | Pd Catalyst + Cu Co-catalyst + Base | Creates a C(sp)-C(sp2) or C(sp)-C(sp) bond. |

Nickel catalysts offer an economic advantage over palladium and can exhibit unique reactivity, particularly in reactions involving radical mechanisms and the coupling of alkyl electrophiles. epfl.ch

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, involve the reaction of a Grignard reagent with an organic halide. wikipedia.org These reactions can be effective for coupling both primary and secondary alkyl halides. epfl.ch Mechanistic studies suggest that these reactions can proceed through the formation of nickel(I) intermediates. rsc.org The development of well-defined nickel pincer complexes has led to highly active catalysts for these transformations. epfl.ch Nickel catalysts have also been successfully employed in the cross-electrophile coupling of aryl chlorides with primary alkyl chlorides. nih.gov Furthermore, nickel catalysis has been shown to be effective for the cross-coupling of 2-fluorobenzofurans with arylboronic acids via C-F bond activation. beilstein-journals.org

Table 2: Comparison of Palladium and Nickel Catalysts in Cross-Coupling

| Feature | Palladium Catalysts | Nickel Catalysts |

|---|---|---|

| Cost | More expensive. | Less expensive. |

| Reactivity | High functional group tolerance, generally stable. wikipedia.org | Can involve radical mechanisms, effective for alkyl electrophiles. epfl.ch |

| Common Reactions | Heck, Suzuki, Stille, Sonogashira, Negishi. | Kumada, Negishi, cross-electrophile coupling. wikipedia.orgepfl.chnih.gov |

| Catalyst Loading | Often lower catalyst loading required. | May require higher catalyst loading. |

Mechanistic Aspects of Transmetallation and Reductive Elimination

The reactivity of this compound in cross-coupling reactions is fundamentally governed by the intertwined mechanistic steps of transmetallation and reductive elimination, typically mediated by a transition metal catalyst, most commonly palladium. libretexts.orgepfl.ch These processes are crucial for the formation of new carbon-carbon bonds.

Transmetallation: This step involves the transfer of an organic group from an organometallic reagent (R'-M) to the palladium center of an existing complex, such as an allylpalladium chloride intermediate formed from the oxidative addition of this compound to a Pd(0) species. diva-portal.orgnih.gov The general catalytic cycle for such cross-coupling reactions, like the Suzuki-Miyaura coupling, involves oxidative addition, transmetallation, and reductive elimination. libretexts.org The oxidative addition of an alkyl halide to a Pd(0) complex generates a Pd(II) intermediate. libretexts.org Subsequently, an organoborane compound, in the presence of a base, reacts with this intermediate in the transmetallation step. libretexts.org

For allylic chlorides like this compound, the oxidative addition to a Pd(0) catalyst forms a η³-allylpalladium complex. diva-portal.org The subsequent transmetallation with an organometallic reagent (e.g., organoboranes, organozincs, or Grignard reagents) leads to a bis(allyl)palladium intermediate. nih.govnih.gov The nature of the organometallic reagent and the ligands on the palladium catalyst significantly influence the rate and efficiency of this step. epfl.chuwindsor.ca For instance, in the Stille reaction, which utilizes organostannanes, the transmetallation step can be rate-limiting. uwindsor.ca

Reductive Elimination: Following transmetallation, the newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic ligands couple and are expelled from the metal center, forming the desired cross-coupled product and regenerating the Pd(0) catalyst. epfl.chlibretexts.org This step is intramolecular and requires the two coupling groups to be in a cis orientation on the metal center. libretexts.org

In the context of allylic compounds, the reductive elimination from a bis(allyl)palladium intermediate is a key stereochemistry-determining step. nih.gov Computational studies suggest that these reactions often proceed through chair-like transition states. nih.gov The rate of reductive elimination can be slower for allyl-alkyl coupling compared to aryl-aryl or vinyl-aryl coupling, and in some cases, it can become the rate-determining step of the entire catalytic cycle. uwindsor.ca

Rearrangement Reactions of this compound and its Derivatives

This compound, being an allylic halide, is susceptible to rearrangement reactions, particularly allylic rearrangements. shiksha.comlscollege.ac.in An allylic rearrangement involves the shift of a double bond within an allyl chemical compound to the adjacent carbon atom. shiksha.comlscollege.ac.in This phenomenon is frequently observed in nucleophilic substitution reactions of allylic systems. lscollege.ac.in

The mechanism of rearrangement is highly dependent on the reaction conditions. Under conditions that favor an S(_N)1 mechanism, the departure of the chloride leaving group from this compound would lead to the formation of an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. shiksha.comquizlet.com A nucleophile can then attack at either of these electrophilic centers, leading to a mixture of products. This process is often referred to as an S(_N)1' substitution. lscollege.ac.in

For example, the reaction of 1-chloro-2-butene with sodium hydroxide yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating the formation of both the direct substitution product and the rearranged product. lscollege.ac.in

Alternatively, under conditions that favor an S(_N)2 reaction, a nucleophile can directly attack the allylic position, displacing the leaving group in a single concerted step. scribd.com However, a variation of this mechanism, known as the S(_N)2' substitution, can also occur. In this process, the nucleophile attacks the γ-carbon of the allylic system in a concerted fashion, leading to the rearranged product. lscollege.ac.in This is more likely to happen when the allyl compound is sterically unhindered and a strong nucleophile is used. lscollege.ac.in

The presence of bulky substituents on the allylic compound can favor conjugate substitution, leading to the rearranged product. lscollege.ac.in Unsymmetrical allylic radicals formed during certain reactions can also lead to a mixture of possible products due to allylic rearrangement. doubtnut.com

Elimination Reactions of this compound (e.g., Dehydrochlorination)

This compound can undergo elimination reactions, most notably dehydrochlorination, to form dienes. byjus.com This type of reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of a new pi bond. byjus.com Elimination reactions often compete with substitution reactions. byjus.com

The mechanism of elimination can proceed through two primary pathways: E1 and E2. byjus.comwikipedia.org

The E1 (unimolecular elimination) mechanism is a two-step process. byjus.comwikipedia.org The first step is the ionization of the substrate to form a carbocation, which is the rate-determining step. wikipedia.org In the case of this compound, this would be the same resonance-stabilized allylic carbocation discussed in the context of S(_N)1 reactions. The second step involves the removal of a proton from a carbon atom adjacent to the carbocation by a base to form the double bond. wikipedia.org E1 reactions are favored by weak bases and polar protic solvents. iitk.ac.in

The E2 (bimolecular elimination) mechanism is a one-step, concerted process where a strong base removes a proton from a carbon atom while the leaving group departs simultaneously. wikipedia.org This mechanism requires a specific stereochemical arrangement where the proton and the leaving group are anti-periplanar to each other. iitk.ac.in The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. wikipedia.org Strong, non-nucleophilic bases favor the E2 pathway. siue.edu

For long-chain chloroalkenes like this compound, the reaction conditions, such as the strength of the base and the solvent, will determine whether substitution or elimination is the major pathway, and which elimination mechanism (E1 or E2) predominates. iitk.ac.insiue.edu The regioselectivity of the elimination, which determines the position of the newly formed double bond, is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. youtube.com However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. youtube.com

A related process is the dehydrochlorination of dichlorobutene (B78561) isomers, which is an industrial process for the production of chloroprene. wikipedia.org This reaction is typically carried out using a dilute sodium hydroxide solution. wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization of 1 Chlorodec 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-chlorodec-2-ene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment. While specific experimental data for this compound is not widely published, the following analyses are based on established principles and data from closely related analogues, such as (E)-1-chlorodec-1-ene. thieme-connect.com

Proton NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide a detailed map of the proton environment. The protons on the carbon bearing the chlorine atom (C1) are expected to be deshielded and appear as a doublet. The olefinic protons at C2 and C3 will resonate in the characteristic downfield region for alkenes, with their coupling constants providing information about the stereochemistry of the double bond (cis or trans). The signals for the remaining aliphatic protons of the decyl chain will appear in the upfield region of the spectrum.

Based on analogous compounds, the expected ¹H NMR data for this compound is summarized in the table below. thieme-connect.com The data for the closely related isomer, (E)-1-chlorodec-1-ene, shows the vinylic protons as a multiplet in the range of δ 5.96–5.84 ppm. thieme-connect.com For this compound, the protons at C1 would likely appear around δ 4.0-4.2 ppm, influenced by the adjacent chlorine and the double bond. The vinylic protons at C2 and C3 would be expected in the δ 5.5-5.8 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | ~4.1 | Doublet (d) | ~6-7 |

| H2 | ~5.6 | Multiplet (m) | - |

| H3 | ~5.7 | Multiplet (m) | - |

| H4 | ~2.1 | Quartet (q) | ~7 |

| H5-H9 | 1.2-1.4 | Multiplet (m) | - |

| H10 | ~0.9 | Triplet (t) | ~7 |

Note: This is a predicted data table based on general principles and data from analogous compounds.

Carbon-13 NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbons of the double bond (C2 and C3) are expected to have signals in the downfield region typical for alkenes (δ 120-140 ppm). The carbon atom bonded to the electronegative chlorine atom (C1) will also be deshielded and appear at a characteristic chemical shift. The remaining aliphatic carbons will resonate in the upfield region.

For the related isomer, (E)-1-chlorodec-1-ene, the vinylic carbons appear at δ 134.2 and 116.7 ppm, and the aliphatic carbons resonate between δ 14.2 and 32.0 ppm. thieme-connect.com A similar pattern is expected for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~45 |

| C2 | ~128 |

| C3 | ~135 |

| C4 | ~32 |

| C5 | ~29 |

| C6 | ~29 |

| C7 | ~29 |

| C8 | ~31 |

| C9 | ~22 |

| C10 | ~14 |

Note: This is a predicted data table based on general principles and data from analogous compounds.

2D NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. emerypharma.com Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between the protons on C1 and C2, C3 and C4, and along the aliphatic chain. libretexts.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduwikipedia.org Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. researchgate.netnp-mrd.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the ion, and thus the molecular formula of the compound. For (E)-1-chlorodec-1-ene, the calculated m/z for the molecular ion [M]⁺ (C₁₀H₁₉³⁵Cl) is 174.1170, with the experimentally found value being 174.1178, which confirms the molecular formula. thieme-connect.com A similar result would be expected for this compound, confirming its molecular formula as C₁₀H₁₉Cl.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. wikipedia.org This technique provides detailed information about the structure of the molecule by revealing its characteristic fragmentation pathways. libretexts.orglibretexts.org

For this compound, the fragmentation upon electron ionization would likely involve several key pathways:

Loss of a chlorine radical: Cleavage of the C-Cl bond would result in a C₁₀H₁₉⁺ cation.

Allylic cleavage: Fission of the C4-C5 bond, which is allylic to the double bond, is a favorable process and would lead to a stable allylic carbocation.

McLafferty rearrangement: For longer chain alkenes, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the double bond, followed by the cleavage of the beta-bond, leading to the elimination of a neutral alkene molecule. libretexts.org

Cleavage along the alkyl chain: Fragmentation of the long alkyl chain will produce a series of carbocations separated by 14 mass units (CH₂). msu.edu

The study of these fragmentation patterns in an MS/MS experiment provides corroborating evidence for the structure of this compound as determined by NMR spectroscopy. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these techniques provide definitive evidence for its key structural features: the carbon-chlorine bond, the carbon-carbon double bond, and various carbon-hydrogen bonds.

In IR spectroscopy, molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their bonds. uobabylon.edu.iq The C-Cl stretch in alkyl halides typically appears in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹. orgchemboulder.comlibretexts.orguobabylon.edu.iq The alkene C=C stretching vibration gives rise to a peak between 1680 and 1630 cm⁻¹, although its intensity can be weak if the double bond is symmetrically substituted. spectroscopyonline.comlibretexts.org The vinylic C-H bonds (hydrogens attached to the double bond) show stretching absorptions in the 3100-3020 cm⁻¹ region, which is at a slightly higher wavenumber than the C-H stretches of the alkyl portion of the molecule (typically 2960-2850 cm⁻¹). libretexts.orgspcmc.ac.in

Perhaps most diagnostic for the isomers of this compound are the out-of-plane (oop) C-H bending vibrations, which are often strong and appear between 1000 and 650 cm⁻¹. spcmc.ac.inquimicaorganica.org The position of these bands is highly sensitive to the substitution pattern around the double bond. For a trans (E) disubstituted alkene, a strong, sharp absorption is characteristically observed around 965 cm⁻¹. spectroscopyonline.comquimicaorganica.org Conversely, a cis (Z) disubstituted alkene shows a strong band in the 725-675 cm⁻¹ range. quimicaorganica.org This allows for clear differentiation between the E and Z isomers of this compound.

Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to IR spectroscopy. stellarnet.us While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. wikipedia.org Consequently, the relatively non-polar C=C double bond, which may show a weak IR signal, typically produces a strong Raman scattering band around 1600 cm⁻¹. stellarnet.usrenishaw.com Conversely, highly polar bonds like C-Cl are weak Raman scatterers. wikipedia.org The C-C single bond stretches of the alkyl chain are found in the 1300-800 cm⁻¹ region. renishaw.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Notes |

|---|---|---|---|---|

| Alkyl C-H | Stretch | 2960–2850 | 2960–2850 | Strong in both IR and Raman. |

| Alkene =C-H | Stretch | 3100–3020 | 3100–3020 | Distinguishes from saturated C-H. libretexts.org |

| Alkene C=C | Stretch | 1680–1630 | ~1600 | Often weak in IR but strong in Raman. spectroscopyonline.comrenishaw.com |

| Alkyl Halide C-Cl | Stretch | 850–550 | Weak | Located in the fingerprint region. orgchemboulder.comuobabylon.edu.iq |

| trans-Alkene =C-H | Out-of-Plane Bend | 965 ± 5 | - | Strong, characteristic band for E-isomer. spectroscopyonline.com |

| cis-Alkene =C-H | Out-of-Plane Bend | 725–675 | - | Characteristic band for Z-isomer. quimicaorganica.org |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. For this compound, gas and liquid chromatography are the primary methods used for its analysis and the separation of its isomers.

Gas chromatography (GC) separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long column. msu.edu The retention time (tᵣ)—the time taken for a compound to pass through the column—is a key parameter for identification. phenomenex.comsavemyexams.com The retention time of this compound is influenced by its boiling point and its interaction with the specific stationary phase used, as well as the column temperature. msu.eduphenomenex.com Purity is determined by the presence of a single, sharp peak, while the presence of multiple peaks indicates impurities.

When coupled with mass spectrometry (MS), GC becomes a powerful tool for both separation and structural elucidation. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio, which serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (174.71 g/mol ). A key diagnostic feature is the presence of an M+2 peak with an intensity approximately one-third of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for long-chain alkyl halides include the loss of the chlorine atom (M-Cl) and the loss of hydrogen chloride (M-HCl). miamioh.edu Fragmentation of the long alkyl chain typically results in a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. jove.comlibretexts.org

Table 2: Predicted GC-MS Fragmentation for this compound (C₁₀H₁₉Cl)

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 174/176 | [C₁₀H₁₉Cl]⁺ (M⁺) | Molecular Ion |

| 139 | [C₁₀H₁₉]⁺ | Loss of •Cl radical |

| 138 | [C₁₀H₁₈]⁺• | Loss of HCl |

| Series | [CₙH₂ₙ₊₁]⁺ or [CₙH₂ₙ₋₁]⁺ | Cleavage along the alkyl chain |

High-performance liquid chromatography (HPLC) is a premier technique for the separation of compounds that may not be sufficiently volatile or stable for GC, and it is particularly well-suited for separating isomers. qs-gen.com The separation of the E and Z geometric isomers of this compound can be effectively achieved using HPLC. researchgate.netacs.org

Reverse-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is a common approach. pensoft.netnih.gov The separation of E/Z isomers on standard RP columns (like C18) is possible, as the different shapes of the isomers can lead to slightly different interactions with the stationary phase. The more linear trans (E) isomer may interact differently with the stationary phase compared to the less linear cis (Z) isomer, resulting in different retention times.

To enhance the resolution between geometric isomers, specialized chromatographic techniques can be employed. One such method is silver ion chromatography, where the stationary phase (often silica (B1680970) gel) is impregnated with silver nitrate (B79036) (AgNO₃). researchgate.netgoogle.com The silver ions form reversible π-complexes with the carbon-carbon double bond. The stability of these complexes often differs between the E and Z isomers, leading to a significant improvement in their separation. Other specialized columns, such as those with phenyl or cholesterol-based stationary phases, provide unique shape selectivity that can also be exploited for the separation of geometric isomers. mtc-usa.com The development of an HPLC method would involve optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) and water) and flow rate to achieve baseline separation of the E- and Z-1-chlorodec-2-ene peaks. nih.gov

Computational Chemistry and Theoretical Studies of 1 Chlorodec 2 Ene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, which are based on solving the Schrödinger equation, are fundamental to understanding the electronic structure of 1-chlorodec-2-ene. northwestern.edu These methods determine the wavefunctions of electrons within the molecule, which in turn allows for the calculation of various properties, including molecular structure (bond lengths and angles), electronic energy, and molecular orbitals. northwestern.edu

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -9.5 eV | Indicates the energy of the most available electrons, related to the molecule's ability to act as a nucleophile. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to act as an electrophile. |

| HOMO-LUMO Gap | 10.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.1 D | Quantifies the polarity of the molecule, arising from the electronegative chlorine atom and the C-Cl bond. |

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Density Functional Theory (DFT) Studies of Reactivity and Transition States

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules and to map the potential energy surfaces of chemical reactions. rsc.org DFT calculations can determine the activation energies for various reaction pathways, providing insight into reaction mechanisms and regioselectivity. For instance, DFT calculations using the B3LYP functional with the 6-311+G(d,p) basis set can be employed to map the transition states for the formation of this compound via radical chlorination, comparing the activation energies for chlorine addition at different carbon atoms.

In the context of its reactions, such as nucleophilic substitution, DFT is used to model the transition states and calculate activation energy barriers (ΔG‡). These theoretical values can then be compared with experimental kinetic data to validate the proposed mechanism. For example, in a study of the palladium-catalyzed allylic fluorination of (E)-1-chlorodec-2-ene, computational investigations were essential in modeling the attack of the nucleophile on the allylpalladium complex and understanding the reaction mechanism. acs.org DFT is also used to analyze global and local reactivity indices, such as the electrophilicity index (ω) and local softness (Sk), to predict the most likely sites for electrophilic or nucleophilic attack. scholarsresearchlibrary.com

Table 2: Illustrative DFT-Calculated Parameters for a Reaction Involving this compound

| Parameter | Reaction Pathway A | Reaction Pathway B | Description |

| Activation Energy (ΔE‡) | 25 kcal/mol | 35 kcal/mol | The energy barrier that must be overcome for the reaction to occur. Pathway A is kinetically favored. |

| Reaction Energy (ΔE_rxn) | -15 kcal/mol | -10 kcal/mol | The overall energy change of the reaction. Pathway A is thermodynamically more favorable. |

| Key Transition State Bond Length (C-Cl) | 2.25 Å | 2.18 Å | The length of the breaking C-Cl bond in the transition state structure. |

Note: This table presents hypothetical data to illustrate the output of DFT studies on chemical reactivity.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. numberanalytics.comscribd.com For this compound, with its long decyl chain, numerous conformers exist due to rotation around the C-C single bonds. The analysis of the energy changes associated with these rotations helps to identify the most stable conformers. scribd.com

The potential energy surface (PES) or energy landscape describes the energy of the molecule as a function of its geometry. ustc.edu.cn Computational methods can map this landscape, identifying local and global energy minima, which correspond to stable and metastable conformers, and transition states, which are the energy maxima connecting these minima. numberanalytics.comustc.edu.cn For a molecule like butane, the anti-conformer is the lowest in energy, while the fully eclipsed conformer is the highest. youtube.com A similar, albeit more complex, landscape exists for this compound, influenced by steric hindrance from the long alkyl chain and electrostatic interactions involving the polar C-Cl bond. Discrepancies between experimental and theoretical NMR spectra can sometimes be resolved by a thorough conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. labxing.com By solving Newton's equations of motion, MD simulations generate trajectories that provide a detailed view of the molecule's dynamic behavior, including conformational changes, vibrations, and interactions with its environment (e.g., solvent molecules). labxing.combu.edu

For this compound, MD simulations can be performed using force fields like AMBER or CHARMM. bu.edu These simulations would reveal how the molecule folds and changes its shape in a solution, the flexibility of the alkyl chain, and the solvent's effect on its conformational preferences. mdpi.com The simulation begins with energy minimization of the starting structure, followed by an equilibration phase where the system is brought to the desired temperature and pressure, and finally, a production run from which the dynamic data is collected and analyzed. labxing.com Such simulations are crucial for understanding properties that depend on an ensemble of structures rather than a single static conformation.

Structure-Reactivity Relationship Studies through Computational Modeling

Structure-reactivity relationship studies aim to connect a molecule's chemical structure to its reactivity. nih.gov Computational modeling plays a key role in developing these relationships quantitatively. Quantitative Structure-Activity Relationship (QSAR) models, for example, use calculated molecular descriptors to predict chemical reactivity.

For this compound, computational models can predict its reactivity in various reactions, such as nucleophilic substitutions. Descriptors like the electrophilicity index (ω) and local softness can be calculated and correlated with experimental reaction rates. This approach allows for the prediction of how changes in the molecule's structure, such as altering the position of the chloro substituent or the double bond, would affect its reactivity. The development of predictive models relies on encoding the chemical transformation, often using a "Condensed Graph of Reaction," which allows for the application of chemoinformatics techniques to study reaction kinetics under various conditions. researchgate.net

Applications of 1 Chlorodec 2 Ene As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-chlorodec-2-ene, possessing both an electrophilic center at the carbon bearing the chlorine atom and a nucleophilic double bond, makes it a valuable tool for synthetic chemists. This dual reactivity allows for a range of chemical transformations, enabling the construction of intricate carbon skeletons found in many complex organic molecules.

Natural Product Synthesis Strategies

Long-chain chloroalkenes are valuable precursors in the total synthesis of natural products. While direct utilization of this compound is not extensively documented, the application of closely related derivatives underscores its potential. For instance, in the ambitious total synthesis of Halichondrin B, a complex marine polyether with potent anticancer activity, a structurally similar compound, (E)-1-chlorodec-1-en-3-one, has been employed as a key building block. wikipedia.orgpharmaceutical-technology.comwikipedia.orggoogle.com This highlights the utility of the chloro-decene framework in constructing the intricate polycyclic ether systems characteristic of this class of natural products. nih.govnih.gov

Furthermore, in a different approach to natural product synthesis, a related isomer, 10-chlorodec-1-ene, was utilized in a cross-metathesis reaction to assemble the carbon skeleton of a stereoisomer of squamocin (B1681989) K, a member of the annonaceous acetogenin (B2873293) family of natural products known for their cytotoxic properties. thieme-connect.de These examples demonstrate the strategic importance of chloro-decene derivatives in providing the necessary carbon chains and functional handles for the elaboration of complex natural product scaffolds.

Advanced Intermediate in Fine Chemical Production

Utilization in Pharmaceutical and Agrochemical Intermediate Synthesis

The introduction of a ten-carbon lipophilic chain can significantly influence the biological activity of a molecule, making this compound an attractive starting material for the synthesis of new pharmaceutical and agrochemical agents. The general class of chlorinated hydrocarbons has known applications in these sectors.

While specific examples of drugs or pesticides derived directly from this compound are not prevalent in publicly accessible literature, the established use of its shorter-chain counterpart, 1-chlorobut-2-ene, as an intermediate in pharmaceutical and agrochemical synthesis provides a strong precedent. solubilityofthings.com Furthermore, research on closely related long-chain chloroalkenes, such as 1-chloronon-3-ene, indicates their role as intermediates in the synthesis of more complex organic compounds with potential pharmaceutical applications. smolecule.com The reactivity of the allylic chloride in this compound allows for its incorporation into larger molecules, potentially serving as a lipophilic tail or a handle for further functionalization in the development of new bioactive compounds.

Precursor in Polymer Chemistry and Material Science Research

The presence of a polymerizable double bond and a functionalizable chlorine atom makes this compound and its isomers interesting candidates for research in polymer chemistry and material science. These functionalities allow for the creation of polymers with tailored properties.

Monomer for Specialty Polymer Development

The development of specialty polymers with unique properties is an ongoing area of research. cmu.edu Functionalized monomers are key to creating polymers with desired characteristics such as improved adhesion, and thermal stability. A patent has disclosed the use of 10-chlorodec-1-ene, an isomer of this compound, as a monomer in thiol-ene click chemistry. This reaction allows for the efficient formation of functionalized polymers. The utility of such allyl-functionalized compounds as monomers in the formation of polymers via thiol-ene chemistry has been noted.

The general principle of using functionalized alkenes in polymerization is well-established. pittstate.edusigmaaldrich.comwhiterose.ac.uk For instance, 1-chlorobut-2-ene is known to participate in polymerization reactions. solubilityofthings.com This suggests that this compound, with its long alkyl chain, could be used to produce specialty polymers with enhanced hydrophobicity or other desirable material properties.

Role in Liquid Crystal Synthesis Research

The synthesis of liquid crystals often involves long-chain molecules that can self-assemble into ordered phases. wikipedia.orgmdpi.com The molecular structure of this compound, featuring a long alkyl chain, is a characteristic often found in molecules designed for liquid crystal applications. rsc.orgnih.gov Research in this area includes the synthesis of liquid crystalline polyacrylates with bridged stilbene (B7821643) mesogens and studies on imine liquid crystals with terminal perfluoroalkyl groups. rsc.org

While there is no direct report of this compound being used in liquid crystal synthesis, its molecular architecture makes it a potential candidate for investigation. The combination of the long, flexible decyl chain and the polar chloro-alkene moiety could, in appropriately designed molecules, contribute to the formation of mesophases. Further research would be needed to explore this potential application.

Precursor for Advanced Functional Materials

While direct, extensive research detailing the application of this compound as a precursor for advanced functional materials is not broadly documented in publicly available literature, its structural motifs are found within larger, functional molecules. The presence of both a chloro group and a double bond makes it a candidate for polymerization and for incorporation into polymers and other materials where its ten-carbon chain can impart specific physical properties such as hydrophobicity and flexibility.

For instance, similar chloroalkene structures are utilized in the synthesis of complex molecules. The related compound, (Z)-1-chlorodec-2-ene, has been synthesized as an intermediate in the preparation of probes for target identification of natural products. tum.de This suggests that the structural unit of this compound can be integrated into larger, biologically active molecules, which could then be tethered to or form the basis of functional materials for applications in biotechnology and medicine.

The reactivity of the allyl chloride group allows for nucleophilic substitution, enabling the attachment of various functional groups. This could be exploited to create monomers for specialty polymers with tailored properties. The double bond provides a site for polymerization or other addition reactions, further expanding its potential in materials science.

Cross-Metathesis Reactions for Carbon-Carbon Bond Formation

Cross-metathesis is a powerful reaction in organic chemistry that allows for the formation of new carbon-carbon double bonds by scrambling and reforming the double bonds of two different olefin substrates. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orguwindsor.ca This reaction is typically catalyzed by transition metal complexes, most notably those containing ruthenium, such as the Grubbs' catalysts. masterorganicchemistry.comorganic-chemistry.orgharvard.edu

The general mechanism of olefin metathesis involves the formation of a metal-carbene complex and a metallacyclobutane intermediate. masterorganicchemistry.comuwindsor.ca In a cross-metathesis reaction, two different alkenes react to form new alkene products. masterorganicchemistry.comlibretexts.org The reaction can be driven towards the desired product by using an excess of one of the starting alkenes or by the removal of a volatile byproduct, such as ethylene. libretexts.orgorganic-chemistry.org

While specific examples detailing the use of this compound in cross-metathesis reactions are not extensively reported, its structure as a terminal alkene makes it a suitable substrate for such transformations. For example, a patent mentions (E)-1-chlorodec-5-ene in the context of metathesis reactions. google.com The principles of cross-metathesis suggest that this compound could react with another olefin to generate a new, more complex alkene.

Illustrative Reaction Scheme:

A hypothetical cross-metathesis reaction involving this compound and a generic olefin (R-CH=CH₂) is depicted below. This reaction would lead to the formation of a new internal alkene and a terminal alkene, with the distribution of products depending on the catalyst and reaction conditions.

Cl-CH₂-CH=CH-(CH₂)₆-CH₃ + R-CH=CH₂ ⇌ Cl-CH₂-CH=CH-R + CH₃-(CH₂)₆-CH=CH₂

The success and selectivity of such a reaction would be influenced by the nature of the "R" group and the choice of catalyst. Modern ruthenium catalysts have shown high activity and functional group tolerance, making them suitable for reactions involving substrates like this compound. organic-chemistry.orgharvard.edu The development of catalysts that can control the stereochemistry of the newly formed double bond has further expanded the utility of this reaction. acs.org

The ability to form new carbon-carbon bonds is fundamental to organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. alevelchemistry.co.ukwikipedia.org Cross-metathesis reactions, in which this compound could participate, are a testament to the advances in catalytic methods that provide efficient and selective routes to a wide array of chemical structures. uwindsor.ca

Environmental Chemistry and Degradation Research of 1 Chlorodec 2 Ene

Biotic Degradation and Bioremediation Research

Biotic degradation involves the breakdown of 1-chlorodec-2-ene by microorganisms. This is a key process in the natural attenuation of this contaminant and forms the basis for engineered bioremediation strategies.

The microbial degradation of chlorinated alkenes can occur through several mechanisms, with reductive dechlorination and hydrolytic dehalogenation being particularly significant. nih.gov

Reductive Dechlorination: This is a common pathway for the biodegradation of highly chlorinated compounds under anaerobic conditions. wikipedia.orgtaylorandfrancis.com In this process, the chlorinated compound is used as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. taylorandfrancis.com This process can sequentially remove chlorine atoms from more highly chlorinated ethenes, ultimately leading to the non-toxic product ethene. enviro.wiki While this compound is not highly chlorinated, reductive dechlorination could still be a viable pathway, particularly in anaerobic sediments or groundwater. The general reaction is:

R-Cl + 2e⁻ + H⁺ → R-H + Cl⁻

Specific bacteria, such as those from the genus Dehalococcoides, are known to carry out reductive dechlorination. clu-in.org

Hydrolytic Dehalogenation: This process involves the enzymatic cleavage of the carbon-halogen bond, with the halogen atom being replaced by a hydroxyl group from water. wur.nl This reaction is catalyzed by enzymes called dehalogenases. Some bacteria, like Rhodococcus erythropolis, have been shown to dehalogenate a range of haloaliphatic compounds, including some chlorinated alkenes, via a hydrolytic dehalogenase. muni.cz This mechanism is often observed under aerobic conditions. The reaction is as follows:

R-Cl + H₂O → R-OH + H⁺ + Cl⁻

A study on the dehalogenation of various chlorinated and brominated alkenes by crude extracts of Rhodococcus erythropolis Y2 showed that the enzyme could dehalogenate several short-chain chlorinated alkenes. muni.cz This suggests that similar enzymes could potentially degrade this compound.

| Degradation Mechanism | Environmental Conditions | Description | Relevance to this compound |

| Reductive Dechlorination | Anaerobic wikipedia.org | Chlorine atom is replaced by a hydrogen atom; the compound acts as an electron acceptor. taylorandfrancis.com | A potential pathway in anoxic environments. |

| Hydrolytic Dehalogenation | Aerobic/Anaerobic epa.govwur.nl | Enzymatic replacement of the chlorine atom with a hydroxyl group from water. wur.nl | A likely pathway given the presence of a single chlorine atom. |

Engineered bioremediation aims to enhance the natural microbial degradation of contaminants like chlorinated alkenes. Common strategies include biostimulation and bioaugmentation. clu-in.org

Biostimulation involves the addition of nutrients (electron donors like lactate (B86563) or acetate) and/or electron acceptors to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. clu-in.org For the reductive dechlorination of chlorinated alkenes, the addition of an electron donor is a common biostimulation strategy. wisc.edu

Bioaugmentation is the introduction of specific, pre-grown microbial cultures with the desired degradation capabilities to a contaminated site. epa.gov This is often employed when the necessary microorganisms are absent or present in insufficient numbers. Cultures of Dehalococcoides are frequently used for the bioaugmentation of sites contaminated with chlorinated ethenes. clu-in.org

These strategies could be adapted for the remediation of this compound-contaminated sites. The choice between biostimulation and bioaugmentation would depend on a thorough site characterization to determine the presence and activity of relevant microbial populations.

Microbial Degradation Mechanisms (e.g., Reductive Dechlorination, Hydrolytic Dehalogenation)

Environmental Fate and Persistence Modeling